1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine
Description
The compound 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a piperazine moiety at position 7 substituted with a 2-methylprop-2-en-1-yl chain. The 3,4-dimethoxyphenyl substituent introduces electron-donating effects, which may enhance binding affinity to biological targets, while the piperazine side chain contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-16(2)15-26-8-10-27(11-9-26)23-12-17(3)24-22-14-19(25-28(22)23)18-6-7-20(29-4)21(13-18)30-5/h6-7,12-14H,1,8-11,15H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBYLKCELPLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 5-methylpyrazolo[1,5-a]pyrimidine under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Position 2:
The 3,4-dimethoxyphenyl group in the target compound contrasts with:
Position 5:
The methyl substituent in the target compound is less sterically demanding than the isopropyl group in or phenyl groups in . Smaller substituents may reduce steric hindrance, facilitating synthetic modifications .
Position 7:
The piperazine functionalization with a 2-methylprop-2-en-1-yl chain is unique compared to:
- 4-Methylpiperazine ()
- Morpholin-4-yl ()
- Arylpiperazines (e.g., 1-(3-fluorophenyl)methylpiperazine in )
The unsaturated propenyl group may increase lipophilicity (logP) compared to saturated alkyl or arylpiperazine derivatives, influencing membrane permeability .
Data Tables
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Research Findings and Implications
- Regioselectivity : and highlight the role of aromatic aldehydes in directing regioselective pyrazolo[1,5-a]pyrimidine formation, suggesting methoxy groups in the target compound could similarly influence synthesis pathways .
- Isomerization : Pyrazolo[3,4-d]pyrimidines () undergo isomerization under specific conditions, underscoring the stability advantage of the [1,5-a] core in the target compound .
- Pharmacophore Design : Piperazine substitutions (e.g., propenyl vs. methyl in ) demonstrate tunable lipophilicity, critical for optimizing drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
